DMT-2'O-TBDMS-rG(tac) Phosphoramidite, configured for ABI

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DMT-2'O-TBDMS-rG(tac) Phosphoramidite, configured for ABI is a useful research compound. Its molecular formula is C58H76N7O10PSi and its molecular weight is 1090.344. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

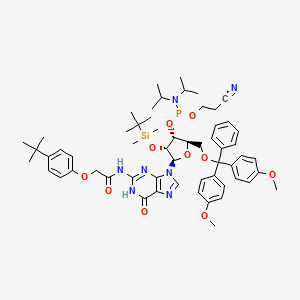

DMT-2'O-TBDMS-rG(tac) phosphoramidite is a modified nucleoside used in the synthesis of RNA oligonucleotides. This compound is particularly significant in the context of RNA research and therapeutic applications due to its unique structural features that enhance the stability and functionality of RNA molecules. This article explores the biological activity of DMT-2'O-TBDMS-rG(tac) phosphoramidite, highlighting its synthesis, properties, and applications in various biological contexts.

DMT-2'O-TBDMS-rG(tac) phosphoramidite has the following chemical characteristics:

- Empirical Formula : C58H76N7O10PSi

- Molecular Weight : 1090.32 g/mol

- CAS Number : 149989-68-4

This compound features a 5'-O-DMT protection group and a 2'-O-TBDMS modification, which are crucial for its application in RNA synthesis.

Synthesis and Mechanism

The synthesis of DMT-2'O-TBDMS-rG(tac) involves the phosphoramidite method, which allows for the sequential assembly of RNA sequences. The 2'-O-TBDMS group provides protection against hydrolysis during synthesis, while the DMT group facilitates the selective removal of protecting groups at specific stages. This method ensures high fidelity in oligonucleotide synthesis, crucial for applications such as gene editing and the development of therapeutic oligonucleotides.

RNA Stability and Functionality

The incorporation of DMT-2'O-TBDMS-rG(tac) into RNA oligonucleotides significantly enhances their stability in biological systems. The TBDMS group protects the ribose from nucleophilic attack, thereby increasing resistance to enzymatic degradation. This property is particularly beneficial for small interfering RNA (siRNA) applications, where stability is essential for effective gene silencing.

Case Studies

- Gene Silencing : In a study examining the efficacy of modified siRNAs, DMT-2'O-TBDMS-rG(tac) was incorporated into siRNA constructs targeting specific mRNA sequences. The modified siRNAs demonstrated enhanced stability and increased silencing efficiency compared to unmodified counterparts.

- Therapeutic Applications : Research has indicated that oligonucleotides synthesized with DMT-2'O-TBDMS-rG(tac) can effectively modulate gene expression in vivo. For instance, a clinical trial involving antisense oligonucleotides showed promising results in reducing target gene expression related to certain cancers.

- CRISPR-Cas9 Applications : The stability conferred by DMT-2'O-TBDMS modifications has been utilized in CRISPR-Cas9 systems to enhance guide RNA (gRNA) performance, improving gene editing outcomes.

Comparative Analysis

The following table summarizes the key properties and applications of DMT-2'O-TBDMS-rG(tac) phosphoramidite compared to other common phosphoramidites used in RNA synthesis:

| Property/Phosphoramidite | DMT-2'O-TBDMS-rG(tac) | 5'-O-DMT-2'-O-TBS | 5'-O-DMT-2'-O-Ac |

|---|---|---|---|

| Stability | High | Moderate | Low |

| Resistance to Nucleases | Excellent | Good | Poor |

| Application Areas | Gene Editing, siRNA | General RNA Synthesis | Antisense Oligonucleotides |

| Synthesis Method | Phosphoramidite | Phosphoramidite | Phosphoramidite |

属性

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-tert-butylphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H76N7O10PSi/c1-38(2)65(39(3)4)76(72-34-18-33-59)74-50-47(35-71-58(41-19-16-15-17-20-41,42-23-27-44(68-11)28-24-42)43-25-29-45(69-12)30-26-43)73-54(51(50)75-77(13,14)57(8,9)10)64-37-60-49-52(64)62-55(63-53(49)67)61-48(66)36-70-46-31-21-40(22-32-46)56(5,6)7/h15-17,19-32,37-39,47,50-51,54H,18,34-36H2,1-14H3,(H2,61,62,63,66,67)/t47-,50-,51-,54-,76?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCBQUOWLVQKQG-PZUNXSRFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(NC3=O)NC(=O)COC4=CC=C(C=C4)C(C)(C)C)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(NC3=O)NC(=O)COC4=CC=C(C=C4)C(C)(C)C)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H76N7O10PSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1090.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149989-68-4 |

Source

|

| Record name | Guanosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-[(1,1-dimethylethyl)dimethylsilyl]-N-[[4-(1,1-dimethylethyl)phenoxy]acetyl]-, 3′-[2-cyanoethyl bis(1-methylethyl)phosphoramidite] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149989-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。